VU0238429 is a selective positive allosteric modulator of M5 receptors (EC50 values are 1.16, >30 and >30 μM at M5, M1 and M3 receptors respectively). VU0238429 displays no activity at M2 and M4 receptors.
Molecular Structure Analysis
Although the exact molecular structure of 1-(4-Methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione hasn't been reported in the provided papers, we can infer key features based on similar molecules analyzed in the literature [, , ].
Substituent Orientation: The 4-methoxybenzyl and trifluoromethoxy substituents are likely to adopt orientations minimizing steric hindrance with the indoline-2,3-dione core. The dihedral angle between the aromatic ring of the 4-methoxybenzyl group and the indoline-2,3-dione plane is anticipated to be significant, similar to the observed angles in analogous compounds like 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione (88.44°) [] and 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione (71.60°) [].
Chemical Reactions Analysis
Condensation Reactions: The carbonyl groups of the indoline-2,3-dione core can undergo condensation reactions with nucleophiles such as hydrazines, hydroxylamines, and amines [, , , ]. These reactions can lead to the formation of diverse heterocyclic systems, including spiro compounds.
Applications
Building Block in Organic Synthesis: The compound possesses multiple reactive sites, including two carbonyl groups and an aromatic ring, which make it a versatile building block for synthesizing more complex molecules []. It can be utilized in the construction of diverse heterocyclic systems through reactions like condensation and cycloaddition, potentially leading to new materials with desired properties.
Lead Compound in Medicinal Chemistry: Isatin derivatives are known to exhibit a wide range of biological activities [, , , , , , , , , , , , ]. Therefore, this compound could be explored as a starting point for developing novel therapeutics.
Material Science Applications: Some isatin derivatives have been investigated for their potential in material science, for example, as components in organic semiconductors or dyes []. The presence of the trifluoromethoxy group in this compound could influence its electronic properties, making it a candidate for such applications.
Related Compounds
5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione
Compound Description: This compound features a 5-chloroindoline-2,3-dione core structure linked to a 4-methoxybenzene ring through a methylene group . The crystal structure reveals weak intermolecular C—H⋯O and π–π stacking interactions .
5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione
Compound Description: This compound features a 5-fluoroindoline-2,3-dione core linked to a 4-methoxybenzene ring through a methylene bridge . Crystal structure analysis indicates π–π interactions between adjacent indole-2,3-dione units, along with C—H⋯O=C and C—H⋯π interactions that contribute to the overall structure .
Compound Description: This compound is a thiosemicarbazone derivative of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione, with a 4-methoxyphenyl group attached to the thiosemicarbazone moiety . The compound exists as E- and Z-isomers, with the Z-isomer being the crystal form . The crystal structure is stabilized by intra- and intermolecular hydrogen bonds, π-π stacking interactions, and CO···π contacts .
Compound Description: This thiosemicarbazone derivative displays potent human carbonic anhydrase (hCA) II inhibitory activity with a Ki of 0.32 nM . It demonstrates high selectivity for hCA II over hCA I, IX, and XII isoforms .
5-Bromo-1-methylindoline-2,3-dione
Compound Description: This compound exhibits a nearly planar structure encompassing the indoline ring system, the two ketone oxygen atoms, and the bromine atom . Weak C—H⋯O hydrogen bonds and π–π interactions contribute to its crystal packing .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CP 101,606 is a noncompetitive antagonist of NMDA receptors containing the NR2B subunit (Kd = 4.2 nM). CP 101,606 is highly selective for NR1/NR2B-containing NMDA receptors over NR1, NR2A, and NR2B subunits alone and NR1/NR2A receptors in HEK293 cell homogenates. In vivo, CP 101,606 (30 mg/kg, s.c.) inhibits mechanical hyperalgesia following carrageenan challenge in rats. It also inhibits licking behavior in rats induced by capsaicin and phorbol-12-myristate-13-acetate (PMA; ED50s = 7.5 and 5.7 mg/kg, respectively). CP 101,606 reverses catalepsy in rats induced by haloperidol with an ED50 value of 0.4 mg/kg. CP 101,606 (1 mg/kg, s.c.) alone or in combination with L-DOPA methyl ester temporarily improves parkinsonian symptoms in an MPTP model of Parkinson's disease in rhesus monkeys. CP-101,606 (Traxoprodil) is a substituted 4-phenylpiperidine and is localized in the fore brain neurons. Traxoprodil, also known as CP-101606 and CP 98113, is a NR2B N-Methyl-D-Aspartate (NMDA) antagonist potentially for the treatment of major depressive. Traxoprodil potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Traxoprodil decreases pentylenetetrazol-induced seizures.
Trazium esilate, also known as EGYT-3615, is an adrenergic receptor antagonist potentially for the
treatment of major depressive disorder. Trazium esilate is a weak displacer on a1-, a2- and D2-receptors, however, it induced a2-receptor desenzitization after repeated treatment. It had no influence on rat brain cortical noradrenaline and striatal dopamine release evoked by high K+ concentration, but it increased the spontaneous dopamine outflow in rat striatum.
Trazodone is an N-arylpiperazine in which one nitrogen is substituted by a 3-chlorophenyl group, while the other is substituted by a 3-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)propyl group. It has a role as an antidepressant, a sedative, an adrenergic antagonist, a H1-receptor antagonist, a serotonin uptake inhibitor and an anxiolytic drug. It is a N-alkylpiperazine, a N-arylpiperazine, a triazolopyridine and a member of monochlorobenzenes. Trazodone is triazolopyridine derivative from the serotonin receptor antagonists and reuptake inhibitors (SARIs) class of antidepressants. It is used in adults and has been shown to be comparable in efficacy to other drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and serotonin-norepinephrine receptor inhibitor (SNRIs) in the treatment of depression. A unique feature of this drug is that it does not promote the anxiety symptoms, sexual symptoms, or insomnia, which are commonly associated with SSRI and SNRI therapy. Trazodone acts on various receptors, including certain histamine, serotonin, and adrenergic receptors, distinguishing it from other antidepressants that cover a narrow range of neurotransmitters. It was initially granted FDA approval in 1981. Trazodone is a Serotonin Reuptake Inhibitor. Trazodone is a serotoninergic modulating antidepressant that is used in therapy of depression, aggressive behavior and panic disorder. Trazodone therapy can be associated with transient, usually asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury. Trazodone is a synthetic triazolopyridine derivative, antidepressant and sedative Trazodone acts as a serotonin uptake inhibitor, chemically unrelated to tricyclic, tetracyclic, or other antidepressants. It is effective in patients with schizoaffective disorders; major depressive disorders; and depressive disorders associated with insomnia and anxiety. (NCI04) A serotonin uptake inhibitor that is used as an antidepressive agent. It has been shown to be effective in patients with major depressive disorders and other subsets of depressive disorders. It is generally more useful in depressive disorders associated with insomnia and anxiety. This drug does not aggravate psychotic symptoms in patients with schizophrenia or schizoaffective disorders. (From AMA Drug Evaluations Annual, 1994, p309) See also: Trazodone Hydrochloride (has salt form).
Trazodone hydrochloride is a hydrochloride salt prepared from equimolar amounts of trazodone and hydrogen chloride. It has a role as a serotonin uptake inhibitor, a H1-receptor antagonist, an adrenergic antagonist, a sedative and an antidepressant. It contains a trazodone. Trazodone Hydrochloride is the hydrochloride salt form of trazodone, a synthetic triazolopyridine derivative with antidepressant and sedative properties. Based on studies from animal models, trazodone selectively inhibits the re-uptake of serotonin by synaptosomes in the brain, thereby increasing serotonin levels in the synaptic cleft and potentiating serotonin activity. Trazodone is not a monoamine oxidase inhibitor and, unlike amphetamine-type drugs, does not stimulate the central nervous system. The sedative effect of trazodone is likely via alpha-adrenergic and mild histamine H1 blocking actions. A serotonin uptake inhibitor that is used as an antidepressive agent. It has been shown to be effective in patients with major depressive disorders and other subsets of depressive disorders. It is generally more useful in depressive disorders associated with insomnia and anxiety. This drug does not aggravate psychotic symptoms in patients with schizophrenia or schizoaffective disorders. (From AMA Drug Evaluations Annual, 1994, p309) See also: Trazodone (has active moiety).
TRC-19 is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase. TRC-19 showed an IC50 of 9 nM and 89-fold selectivity in favor of Toxoplasma gondii DHFR. TS-DHFR an attractive target for pharmacologic intervention. Thus, competitive inhibition of the DHFR domain has been used extensively in the clinic for the treatment of parasitic infections, including toxoplasmosis.